Product packaging for Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate(Cat. No.:CAS No. 1805417-52-0)

Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate

Cat. No.: B2855911
CAS No.: 1805417-52-0
M. Wt: 263.062
InChI Key: OMTXTEYVXNBVRX-UHFFFAOYSA-N
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Description

Contextualization of Halogenated and Hydroxylated Benzoates in Organic Chemistry

Halogenated and hydroxylated benzoates are cornerstone building blocks in modern organic chemistry. The introduction of halogen atoms (F, Cl, Br, I) and hydroxyl groups (-OH) onto the basic benzoate (B1203000) structure dramatically influences the molecule's reactivity, physical properties, and biological activity.

Halogenation is a powerful tool in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov Fluorine, in particular, is frequently incorporated into small molecules to improve metabolic stability, membrane permeability, and binding affinity to target proteins. mdpi.comresearchgate.netmdpi.com The small size of the fluorine atom allows it to often act as a bioisostere of a hydrogen atom, while its high electronegativity can modulate the acidity of nearby functional groups and influence intermolecular interactions. benthamscience.comresearchgate.net Bromine and other heavier halogens can also contribute to increased biological activity and serve as key reactive handles for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. researchgate.net

Hydroxylation introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This is crucial for molecular recognition processes, particularly in biological systems where hydrogen bonding plays a vital role in ligand-receptor interactions. The hydroxyl group also provides a site for further derivatization, such as etherification or esterification, to modulate properties like solubility and bioavailability.

The combination of halogens and hydroxyl groups on a benzoate scaffold creates a multifunctional platform. These compounds are frequently used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, substituted benzoic acids are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. ijcrt.org In materials science, bromo-substituted aromatic compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other functional materials. nih.gov

Significance of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate as a Chemical Entity

The potential significance of this compound as a chemical entity stems from the synergistic effects of its constituent functional groups. The strategic placement of bromo, fluoro, and hydroxyl substituents on the ethyl benzoate core suggests its utility as a versatile building block in synthetic chemistry.

The bromine atom at the 5-position is a particularly valuable feature. It can be readily transformed into a variety of other functional groups using well-established methodologies like Suzuki, Heck, or Sonogashira coupling reactions. This allows for the introduction of diverse substituents at this position, making this compound a valuable scaffold for creating libraries of compounds for screening in drug discovery and materials science applications.

Given the prevalence of fluorinated and hydroxylated aromatics in pharmaceuticals, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The combination of a fluorine atom for metabolic stability, a hydroxyl group for target interaction, and a bromine atom for synthetic diversification makes it an attractive starting point for medicinal chemistry programs.

Overview of Academic Research Directions for Structurally Related Compounds

Academic research into compounds structurally related to this compound is broad and multifaceted, spanning areas from medicinal chemistry to materials science and synthetic methodology development.

In medicinal chemistry , a significant focus is on the development of inhibitors for various enzymes and receptors. For example, substituted benzoic acid derivatives have been investigated as dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The incorporation of fluorine is a common strategy to enhance the potency and pharmacokinetic properties of such inhibitors. researchgate.net Research has also explored halogenated benzothiadiazine derivatives for their anticancer activity. researchgate.net Furthermore, esters of substituted benzoates are being explored as prodrugs for diseases like tuberculosis, where the ester functionality can improve cell membrane permeability. nih.gov

In the field of materials science , research on halogenated aromatic compounds is driven by the desire to create new functional materials with tailored electronic and photophysical properties. Bromo-substituted phenylbenzothiazole ligands, for instance, have been used to develop iridium(III) complexes for applications in reverse saturable absorption materials. nih.govnih.gov The study of substituted benzoic acids in the formation of liquid crystals is another active area of research, where intermolecular interactions like hydrogen bonding play a crucial role in the self-assembly of these materials. researchgate.net

Synthetic methodology research continuously seeks to develop new and efficient ways to synthesize and functionalize substituted aromatic compounds. This includes the development of novel palladium-catalyzed reactions for the hydroxylation of potassium benzoates and other C-H functionalization strategies. researchgate.net The synthesis of multi-substituted benzoic acid derivatives often requires careful planning and the use of modern synthetic techniques to control regioselectivity.

Below is a table of structurally related compounds that highlights the diversity of substitution patterns and their corresponding identifiers.

Compound NameMolecular FormulaCAS Number
5-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂146328-85-0
2-Bromo-5-hydroxybenzoic acidC₇H₅BrO₃58380-11-3
Ethyl 5-bromo-2-hydroxybenzoateC₉H₉BrO₃37540-59-3
Ethyl 2-bromo-5-hydroxybenzoateC₉H₉BrO₃202130-91-8
2-Fluoro-5-hydroxybenzoic acidC₇H₅FO₃51446-30-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO3 B2855911 Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate CAS No. 1805417-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-2-fluoro-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTXTEYVXNBVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Bromo 2 Fluoro 3 Hydroxybenzoate

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate suggests that the primary disconnections can be made at the ester linkage and the carbon-halogen bonds. The ethyl ester can be formed from the corresponding carboxylic acid, 5-bromo-2-fluoro-3-hydroxybenzoic acid, through esterification. The substituted benzoic acid core can be conceptually disassembled to simpler precursors. Key transformations in the forward synthesis would involve the regioselective installation of the bromine, fluorine, and hydroxyl groups onto a benzene (B151609) ring derivative. The order of these introductions is critical to ensure the correct substitution pattern due to the directing effects of the existing substituents.

Strategies for Constructing the Fluorinated and Brominated Benzoate (B1203000) Core

The construction of the highly substituted benzene ring is a key challenge in the synthesis of this compound. The directing effects of the substituents must be carefully considered to achieve the desired regiochemistry.

Regioselective Halogenation Approaches (Bromination, Fluorination)

Regioselective halogenation is a fundamental tool in the synthesis of aromatic compounds. organic-chemistry.org The use of N-halosuccinimides (such as N-bromosuccinimide, NBS) in solvents like hexafluoroisopropanol (HFIP) can provide mild and highly regioselective halogenation of a wide range of arenes. organic-chemistry.orgnih.gov This method often proceeds without the need for a catalyst and can result in high yields. organic-chemistry.org For instance, the bromination of a substituted phenol (B47542) would be directed by the hydroxyl group to the ortho and para positions. Similarly, electrophilic fluorinating agents, such as Selectfluor™, can be employed for the introduction of the fluorine atom. nih.gov The choice of halogenating agent and reaction conditions is crucial for controlling the position of the incoming halogen. Enzymatic halogenation using FAD-dependent halogenases like RebH also offers a preparative and regioselective method for arene halogenation. capes.gov.brnih.gov

Introduction of the Hydroxyl Group at the C-3 Position

The introduction of a hydroxyl group at a specific position on a substituted benzene ring can be achieved through various methods. One common strategy involves the use of a Sandmeyer-type reaction, where an amino group is diazotized and subsequently displaced by a hydroxyl group. researchgate.net For example, a precursor such as 5-bromo-2-fluoro-3-aminobenzoic acid could be converted to the target hydroxyl compound. Another approach is the Ullmann transformation, which involves a copper-catalyzed nucleophilic substitution of a halide with a hydroxide (B78521) source. chemicalbook.com

Esterification Techniques for the Ethyl Ester Moiety

The final step in the synthesis is often the esterification of the carboxylic acid. Standard methods such as Fischer esterification, using ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed. Alternatively, for more sensitive substrates, milder conditions may be necessary. One such method involves reacting the carboxylic acid with an alkyl halide in the presence of a non-quaternizable tertiary amine. google.com This approach can minimize side reactions, such as O-alkylation of the phenolic hydroxyl group. google.com

Synthesis from Advanced Precursors and Building Blocks

Utilization of Ortho-Halogenated Phenols and Benzoic Acid Derivatives

Starting from commercially available or readily synthesized ortho-halogenated phenols or benzoic acids can provide a more direct route to the target molecule. For example, a starting material like 5-bromo-2-fluorobenzoic acid can be a key precursor. chemicalbook.com From this intermediate, the hydroxyl group can be introduced. The synthesis of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been achieved from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis. researchgate.netsemanticscholar.org Similarly, diazotization reactions on precursors like 5-bromo-2-aminobenzoic acid derivatives can be used to introduce other functionalities. google.com The synthesis of 5-bromo-2-fluorobenzeneboronic acid from 1-bromo-4-fluorobenzene (B142099) also highlights the utility of functionalized precursors in building complex aromatic systems. google.com

Below is a table summarizing some of the key precursors and their roles in the synthesis of related substituted benzoates.

Precursor CompoundRole in Synthesis
5-bromo-2-fluorobenzoic acidA key intermediate for the introduction of the hydroxyl group. chemicalbook.com
2,4-difluoro-3-chlorobenzoic acidStarting material for the synthesis of a related polysubstituted hydroxybenzoic acid. researchgate.net
5-bromo-2-aminobenzoic acid derivativesUsed in diazotization reactions to introduce other functional groups. google.com
1-bromo-4-fluorobenzenePrecursor for the synthesis of 5-bromo-2-fluorobenzeneboronic acid, a versatile building block. google.com

Sequential Functionalization of Aromatic Substrates

A potential synthetic route could commence with a readily available starting material, such as 2-fluoroaniline (B146934). The synthesis would then proceed through the following key transformations:

Diazotization and Hydroxylation: The synthesis can be initiated by the conversion of 2-fluoroaniline to a diazonium salt, followed by hydrolysis to yield 2-fluorophenol (B130384). This transformation provides the foundational structure with the fluorine and hydroxyl groups in the desired ortho relationship.

Nitration: The introduction of a nitro group is a crucial step to enable the eventual placement of the hydroxyl group at the 3-position. The nitration of 2-fluorophenol would be directed by the existing hydroxyl and fluoro substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The nitration is expected to occur at the positions activated by the hydroxyl group.

Bromination: Following nitration, the next step is the introduction of the bromine atom. The directing effects of the fluoro, hydroxyl, and nitro groups will determine the position of bromination. The hydroxyl group will strongly direct the incoming electrophile to the positions ortho and para to it. The nitro group is a strong deactivating and meta-directing group. Careful selection of brominating agents and reaction conditions is necessary to achieve the desired regioselectivity at the 5-position. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) in a polar protic solvent such as methanol (B129727) has been shown to be effective for the selective ortho-bromination of phenols. nih.gov

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Conversion of the Amino Group to a Hydroxyl Group: The newly formed amino group can be converted into a hydroxyl group via a diazotization reaction followed by hydrolysis. This sequence effectively introduces the hydroxyl group at the 3-position.

Carboxylation and Esterification: The final steps involve the introduction of the carboxyl group and its subsequent esterification. Carboxylation can be achieved through various methods, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenoxide with carbon dioxide under pressure. Following carboxylation, the resulting carboxylic acid can be esterified to the ethyl ester using ethanol in the presence of an acid catalyst.

This sequential approach allows for the controlled installation of the various functional groups to arrive at the target molecule, this compound.

Optimization of Reaction Conditions and Yields

For instance, in the bromination of the phenolic intermediate, factors such as pH and the choice of the brominating agent can significantly influence the reaction kinetics and selectivity. chemrxiv.orgchemrxiv.org Studies on the bromination of phenols have shown that optimal reactivity can be achieved in acidic media. chemrxiv.org The controlled addition of the brominating agent, such as a solution of NBS, can also improve the conversion to the desired mono-brominated product. nih.gov

The following interactive data table summarizes the key reaction conditions that could be optimized for the proposed synthetic steps.

Reaction StepKey Parameters to OptimizePotential Challenges
Nitration Concentration of nitric and sulfuric acids, temperature, reaction time.Over-nitration, formation of isomeric products.
Bromination Brominating agent (e.g., Br2, NBS), catalyst (e.g., FeBr3, pTsOH), solvent, temperature.Formation of di- or poly-brominated products, regioselectivity issues.
Nitro Reduction Reducing agent (e.g., SnCl2/HCl, H2/Pd-C), solvent, temperature, pressure (for hydrogenation).Incomplete reduction, side reactions involving other functional groups.
Diazotization Temperature control (typically low temperatures), concentration of nitrous acid.Instability of the diazonium salt, leading to decomposition.
Esterification Catalyst (e.g., H2SO4, solid acid catalysts), temperature, removal of water by-product.Incomplete conversion due to equilibrium limitations, potential for side reactions. mdpi.com

Green Chemistry Principles in the Synthesis of Halogenated Benzoates

The principles of green chemistry aim to reduce the environmental impact of chemical processes by promoting the use of sustainable and non-hazardous materials and methods. acs.orgresearchgate.neted.gov The synthesis of halogenated benzoates can be made more environmentally friendly by incorporating these principles at various stages of the process.

One of the key areas of focus in green chemistry is the replacement of hazardous solvents with more benign alternatives. researchgate.net For instance, in electrophilic aromatic substitution reactions like bromination, traditional solvents such as chlorinated hydrocarbons can be replaced with greener options like water or ethanol. researchgate.net The use of N-bromosuccinimide (NBS) in an aqueous medium has been reported as a 'green' approach to electrophilic bromination. researchgate.net

In the esterification step, traditional homogeneous acid catalysts like sulfuric acid can lead to corrosion and waste generation. mdpi.com The use of solid acid catalysts, such as ion-exchange resins or zeolites, offers a greener alternative as they can be easily separated from the reaction mixture and reused. mdpi.comrsc.orgmdpi.com Furthermore, enzymatic systems using immobilized lipases are being explored for mild and selective ester synthesis. mdpi.com

The following interactive data table provides a comparison of traditional and greener approaches for key reactions in the synthesis of halogenated benzoates.

Reaction TypeTraditional MethodGreener AlternativeGreen Chemistry Principle
Halogenation Elemental bromine (Br2) in chlorinated solvents.N-bromosuccinimide (NBS) in water or ethanol. researchgate.netUse of safer solvents and reagents.
Esterification Sulfuric acid catalyst. mdpi.comSolid acid catalysts (e.g., Dowex H+), enzymatic catalysis. mdpi.comnih.govUse of recyclable catalysts, catalysis.
Energy Source Conventional heating (oil baths, heating mantles).Microwave irradiation, ultrasound.Use of renewable energy, process intensification.

By adopting these greener methodologies, the synthesis of this compound and other halogenated benzoates can be carried out in a more sustainable and environmentally responsible manner.

Chemical Transformations and Reactivity Profile of Ethyl 5 Bromo 2 Fluoro 3 Hydroxybenzoate

Reactivity of the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions.

The bromine atom in Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate is susceptible to oxidative addition to a low-valent palladium catalyst, initiating several powerful carbon-carbon bond-forming reactions.

Suzuki Reaction: This reaction would involve the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the C5 position.

Heck Reaction: The Heck reaction would enable the substitution of the bromine atom with an alkene. This palladium-catalyzed process typically involves a base and results in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, yielding a substituted styrene (B11656) derivative.

Sonogashira Reaction: This cross-coupling reaction would fuse a terminal alkyne to the aromatic ring at the position of the bromine atom. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, providing a direct route to aryl alkynes.

A comprehensive search of scientific literature did not yield specific examples or detailed research findings for palladium-catalyzed cross-coupling reactions performed directly on this compound. The following table illustrates the generalized conditions for these reactions.

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
SuzukiAryl/Alkyl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base5-Aryl/Alkyl-2-fluoro-3-hydroxybenzoate
HeckAlkenePd Catalyst (e.g., Pd(OAc)₂), Base5-Vinyl-2-fluoro-3-hydroxybenzoate derivative
SonogashiraTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, Base5-Alkynyl-2-fluoro-3-hydroxybenzoate

Direct nucleophilic displacement of an aryl bromide is generally difficult due to the strength of the C-Br bond and the electron-rich nature of the aromatic ring. Such reactions typically require harsh conditions or copper catalysis (e.g., Ullmann condensation).

Halogen exchange reactions, such as converting the bromide to an iodide to increase reactivity in subsequent cross-coupling, could potentially be achieved but specific methodologies for this substrate have not been reported. Similarly, conversion to an organometallic reagent (e.g., Grignard or organolithium) via halogen-metal exchange is a theoretical possibility but would be complicated by the presence of the acidic hydroxyl group and the ester functionality.

Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making it the least reactive of the carbon-halogen bonds.

Nucleophilic Aromatic Substitution (SNAr) of an aryl fluoride (B91410) requires strong activation by electron-withdrawing groups positioned ortho and/or para to the fluorine atom. In this compound, the fluorine at the C2 position is ortho to the electron-withdrawing ethyl ester group. However, it is also ortho to the electron-donating hydroxyl group, which deactivates the ring for nucleophilic attack. Consequently, SNAr reactions at the fluorine position are expected to be challenging and would likely require a very strong nucleophile and forcing conditions. No specific examples of SNAr at the fluorine position for this compound are documented.

The activation and subsequent functionalization of C-F bonds is an area of active research but remains a significant challenge in synthetic chemistry. It typically requires specialized transition-metal catalysts capable of breaking the strong C-F bond. There is no evidence in the reviewed literature to suggest that C-F bond activation has been successfully applied to this compound.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of transformations. Its acidic proton can be removed by a base, and the resulting phenoxide is a potent nucleophile.

Common transformations would include:

O-Alkylation: Reaction with an alkyl halide or other electrophile in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) would yield the corresponding ether. This is a common strategy to protect the hydroxyl group or to introduce specific side chains.

O-Acylation: Esterification of the hydroxyl group can be achieved using an acyl halide or anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine.

Conversion to a Triflating Group: Reaction with triflic anhydride (Tf₂O) and a base would convert the hydroxyl group into a triflate (-OTf). This transforms it into an excellent leaving group, enabling subsequent palladium-catalyzed cross-coupling reactions at the C3 position.

While these are standard transformations for phenolic hydroxyl groups, specific documented examples detailing these reactions on this compound were not found in the surveyed literature.

TransformationReagentProduct
O-AlkylationAlkyl Halide, Base3-Alkoxy-5-bromo-2-fluorobenzoate
O-AcylationAcyl Halide, Base3-Acyloxy-5-bromo-2-fluorobenzoate
TriflationTriflic Anhydride, BaseEthyl 5-bromo-2-fluoro-3-(trifluoromethylsulfonyloxy)benzoate

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a key site for synthetic modification through etherification and esterification reactions. These transformations allow for the introduction of a wide variety of functional groups, thereby altering the molecule's physical and chemical properties.

Etherification: The conversion of the phenolic hydroxyl to an ether is typically achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide. The acidity of the phenolic proton is enhanced by the electron-withdrawing effects of the bromo, fluoro, and ethyl ester groups, facilitating its removal by a suitable base.

Common bases used for this deprotonation include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base and solvent is crucial for the success of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the SN2 reaction. edubirdie.com The general scheme for the etherification is presented below:

Reaction Scheme: this compound + R-X + Base → Ethyl 5-bromo-2-fluoro-3-(alkoxy)benzoate + Base·HX

Where R is an alkyl or aryl group and X is a halide (Cl, Br, I).

Esterification: The phenolic hydroxyl group can also be readily acylated to form esters. This transformation is typically carried out using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. These bases serve to neutralize the hydrogen halide byproduct and to catalyze the reaction.

The reactivity of the phenol towards acylation is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing groups in this compound may slightly decrease the nucleophilicity of the hydroxyl group, but the reaction generally proceeds efficiently under standard acylation conditions.

Reaction Scheme: this compound + R-COCl + Base → Ethyl 5-bromo-2-fluoro-3-(acyloxy)benzoate + Base·HCl

The following table summarizes typical reagents and conditions for these transformations:

TransformationReagentBaseSolventTypical ConditionsProduct
Etherification Alkyl Halide (e.g., CH3I, C2H5Br)NaH, K2CO3DMF, AcetonitrileRoom Temperature to 80 °CAlkoxybenzoate
Esterification Acyl Chloride (e.g., CH3COCl)Pyridine, Et3NDichloromethane, THF0 °C to Room TemperatureAcyloxybenzoate

Oxidation Reactions of Phenolic Hydroxyls

The phenolic hydroxyl group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The presence of electron-withdrawing groups on the benzene (B151609) ring can influence the oxidation potential of the phenol.

Oxidation of substituted phenols can lead to the formation of quinones or coupling products. nih.gov For this compound, oxidation could potentially yield a substituted benzoquinone. However, the reaction can be complex and may lead to a mixture of products, including polymeric materials, especially under harsh oxidative conditions.

Common oxidizing agents for phenols include Fremy's salt (potassium nitrosodisulfonate), Salcomine, and various metal-based oxidants. The specific outcome of the oxidation of this compound has not been extensively reported in the literature, but the general reactivity of substituted phenols suggests that careful selection of the oxidant would be necessary to achieve a selective transformation.

Reactions of the Ethyl Ester Functionality

The ethyl ester group of this compound is another key reactive site, allowing for transformations that modify the carboxylic acid derivative portion of the molecule.

Hydrolysis and Saponification to Benzoic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-fluoro-3-hydroxybenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution.

Base-mediated hydrolysis , also known as saponification, is an irreversible process that yields the carboxylate salt. The reaction is typically performed by heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the free carboxylic acid. chemicalbook.comsigmaaldrich.com

Reaction Scheme (Saponification):

this compound + NaOH → Sodium 5-bromo-2-fluoro-3-hydroxybenzoate + Ethanol (B145695)

Sodium 5-bromo-2-fluoro-3-hydroxybenzoate + HCl → 5-bromo-2-fluoro-3-hydroxybenzoic acid + NaCl

Transesterification for Alternative Alkyl Esters

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. mdpi.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Reaction Scheme (Acid-catalyzed): this compound + R'OH (excess) ⇌ Methyl/Alkyl 5-bromo-2-fluoro-3-hydroxybenzoate + Ethanol

This reaction is useful for synthesizing a variety of ester derivatives of 5-bromo-2-fluoro-3-hydroxybenzoic acid, which may have different properties or be required for specific synthetic applications.

Reduction to Corresponding Benzylic Alcohols

The ethyl ester functionality can be reduced to the corresponding primary alcohol, (5-bromo-2-fluoro-3-hydroxyphenyl)methanol. This transformation requires the use of strong reducing agents, as esters are generally resistant to reduction by milder reagents like sodium borohydride. youtube.comyoutube.com

Lithium aluminum hydride (LiAlH4) is the most common reagent for the reduction of esters to primary alcohols. libretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

Reaction Scheme:

this compound + LiAlH4 (in THF) → Intermediate alkoxide

Intermediate alkoxide + H2O/H+ → (5-bromo-2-fluoro-3-hydroxyphenyl)methanol

The following table summarizes the key reactions of the ethyl ester functionality:

ReactionReagentsConditionsProduct
Hydrolysis (Saponification) NaOH or KOH, then H+Heating in aqueous/alcoholic solution5-bromo-2-fluoro-3-hydroxybenzoic acid
Transesterification R'OH, Acid or Base catalystHeating in excess alcoholMethyl/Alkyl 5-bromo-2-fluoro-3-hydroxybenzoate
Reduction LiAlH4, then H2OAnhydrous ether or THF(5-bromo-2-fluoro-3-hydroxyphenyl)methanol

Derivatization and Analog Development for Chemical Research Applications

Systematic Modification of the Alkyl Ester Chain

The ethyl ester group of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate presents a readily accessible handle for chemical modification. The primary methods for altering this functional group are hydrolysis followed by re-esterification or amidation.

Saponification of the ethyl ester, typically under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide), yields the corresponding carboxylic acid, 5-bromo-2-fluoro-3-hydroxybenzoic acid. This carboxylic acid is a key intermediate that can be subsequently reacted with a diverse range of alcohols or amines to generate a library of ester and amide analogs, respectively.

The following table illustrates a hypothetical series of ester derivatives that could be synthesized from the parent compound to systematically probe the impact of the ester chain length and functionality.

Derivative NameAlkyl GroupPotential Impact on Properties
Mthis compoundMethylIncreased polarity compared to ethyl ester
Propyl 5-bromo-2-fluoro-3-hydroxybenzoatePropylIncreased lipophilicity
Isopropyl 5-bromo-2-fluoro-3-hydroxybenzoateIsopropylIntroduction of steric bulk near the ester
Butyl 5-bromo-2-fluoro-3-hydroxybenzoateButylFurther increase in lipophilicity
2-Hydroxythis compound2-HydroxyethylIncreased polarity and potential for hydrogen bonding

Exploration of Substituent Effects on the Aromatic Ring

The aromatic ring of this compound is adorned with three distinct substituents—a bromine atom, a fluorine atom, and a hydroxyl group—each offering opportunities for modification or replacement to study their effects on the molecule's chemical and physical properties.

Position and Nature of Halogen Substituents (e.g., fluorine vs. bromine)

The electronic and steric properties of the halogen substituents significantly influence the reactivity and conformation of the benzene (B151609) ring. The fluorine atom at the 2-position and the bromine atom at the 5-position exert strong, yet different, electronic effects. Fluorine is highly electronegative and a weak π-donor, while bromine is less electronegative but more polarizable.

To investigate the role of these halogens, analogs can be synthesized where the position or the identity of the halogen is altered. For example, comparing the properties of the parent compound with its isomer, where the positions of fluorine and bromine are swapped, would provide insight into the positional importance of these halogens. Furthermore, replacing bromine with other halogens, such as chlorine or iodine, would allow for a systematic study of the effect of halogen size and electronegativity on the molecule's characteristics.

The following table outlines a series of potential analogs designed to explore the influence of halogen substituents.

Analog NameModificationRationale for Synthesis
Ethyl 2-bromo-5-fluoro-3-hydroxybenzoateSwapped F and Br positionsTo study the impact of halogen position on molecular properties.
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoateBr replaced with ClTo investigate the effect of a smaller, more electronegative halogen at the 5-position.
Ethyl 2-chloro-5-bromo-3-hydroxybenzoateF replaced with ClTo assess the influence of a less electronegative halogen at the 2-position.
Ethyl 2,5-difluoro-3-hydroxybenzoateBr replaced with FTo study the effect of increased fluorination on the aromatic ring.

Influence of Alkyl and Alkoxy Groups on Molecular Properties

The hydroxyl group at the 3-position is another key site for derivatization. It can be alkylated to form alkoxy analogs (ethers) or acylated to form ester derivatives. These modifications can have a profound impact on the molecule's hydrogen bonding capacity, polarity, and steric profile.

For instance, converting the hydroxyl group to a methoxy (B1213986) or ethoxy group would eliminate its ability to act as a hydrogen bond donor and would increase the lipophilicity of the molecule. The introduction of larger alkyl or even aryl ethers could be used to probe specific interactions in a binding pocket, for example.

The following table provides examples of potential derivatives that could be synthesized to study the effect of modifying the hydroxyl group.

Derivative NameModificationPotential Impact on Properties
Ethyl 5-bromo-2-fluoro-3-methoxybenzoateO-methylation of the hydroxyl groupIncreased lipophilicity, loss of hydrogen bond donor capability.
Ethyl 5-bromo-2-fluoro-3-ethoxybenzoateO-ethoxylation of the hydroxyl groupFurther increase in lipophilicity.
Ethyl 3-acetoxy-5-bromo-2-fluorobenzoateO-acetylation of the hydroxyl groupMasking of the phenolic hydroxyl group, potential pro-drug strategy.
Ethyl 5-bromo-2-fluoro-3-(benzyloxy)benzoateO-benzylation of the hydroxyl groupIntroduction of a bulky, aromatic group.

Design and Synthesis of Compound Libraries based on the this compound Scaffold

The true power of the this compound scaffold lies in its potential for the combinatorial synthesis of large compound libraries. By systematically combining the derivatization strategies discussed above, a vast array of analogs can be generated for high-throughput screening in various research applications.

The general approach to building such a library would involve a divergent synthetic strategy. Starting from the core scaffold, parallel synthesis techniques can be employed to introduce a variety of building blocks at the different modification sites. For example, the carboxylic acid intermediate (obtained from ester hydrolysis) can be reacted with a library of diverse alcohols and amines to generate a wide range of esters and amides. Simultaneously, the phenolic hydroxyl group can be alkylated with a selection of alkyl halides.

Furthermore, the bromine atom on the aromatic ring can serve as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of aryl, heteroaryl, or alkynyl substituents at the 5-position. This would dramatically increase the structural diversity of the resulting compound library.

The design of such a library would be guided by the specific research question being addressed. For instance, if the goal is to develop a series of compounds with varying lipophilicity, the building blocks would be chosen to provide a systematic variation in this property. If the aim is to explore a particular binding hypothesis, the building blocks would be selected to introduce a range of steric and electronic features.

Computational and Theoretical Investigations of Ethyl 5 Bromo 2 Fluoro 3 Hydroxybenzoate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular geometries, electronic structures, and various other properties.

Density Functional Theory (DFT) has emerged as a leading method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. karazin.uanih.gov For Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate, DFT calculations, often utilizing functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. nih.govresearchgate.net

The optimization process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms. nih.gov This provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the ethyl ester and hydroxyl groups relative to the ring. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also a key output of DFT calculations.

Table 1: Predicted Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p) (Note: This data is hypothetical and based on typical values for similar structures.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.39 C6-C1-C2 120.1
C2-F 1.35 C1-C2-C3 119.8
C2-C3 1.40 C2-C3-C4 120.0
C3-OH 1.36 C3-C4-C5 120.2
C4-C5 1.39 C4-C5-C6 119.9
C5-Br 1.90 C5-C6-C1 120.0
C1-C(O)O 1.49 O=C-O 123.5
C=O 1.21 C-O-CH2 117.8

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO is likely to be distributed over the carbonyl group of the ester and the benzene ring, indicating these as potential sites for nucleophilic attack.

Mulliken charge distribution analysis, another output of quantum chemical calculations, provides information about the net charge on each atom in the molecule. semanticscholar.org This helps in identifying electrophilic and nucleophilic centers. In this compound, the oxygen atoms of the hydroxyl and ester groups are expected to have negative charges, while the carbonyl carbon and the carbon atoms attached to the electronegative fluorine and bromine atoms would carry partial positive charges.

Table 2: Predicted Frontier Orbital Energies and Related Properties of this compound (Note: This data is hypothetical and for illustrative purposes.)

Parameter Value (eV)
HOMO Energy -6.85
LUMO Energy -1.75
HOMO-LUMO Gap 5.10
Ionization Potential 6.85

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the characterization of chemical compounds.

Theoretical vibrational spectra (FT-IR and FT-Raman) can be simulated using the results of DFT frequency calculations. nih.gov These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the simulated spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. mdpi.com

For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, the C=O stretching of the ester, C-F and C-Br stretching, and various aromatic C-H and C-C stretching and bending vibrations. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of each vibrational mode. mdpi.com

Table 3: Predicted Major Vibrational Frequencies for this compound (Note: This data is hypothetical and based on typical frequency ranges for the specified functional groups.)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch (hydroxyl) 3550
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 2980-2850
C=O stretch (ester) 1720
C-C stretch (aromatic) 1600-1450
C-O stretch (ester) 1250
C-F stretch 1200

Computational methods, particularly DFT, are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. researchgate.net These predicted values, when compared to experimental spectra, can aid in the assignment of signals and the confirmation of the molecular structure.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the ethyl group. The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts influenced by the neighboring atoms and functional groups.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry plays a crucial role in the investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This allows for a detailed understanding of the reaction pathway, the energies involved, and the factors that control the reaction rate and selectivity.

For this compound, computational studies could be used to investigate various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the hydroxyl and ester functional groups. For example, the mechanism of its synthesis could be explored by calculating the energies of the reactants, intermediates, transition states, and products. Transition state theory can then be used to calculate the reaction rate constants. These studies provide valuable insights that can be used to optimize reaction conditions and design new synthetic routes.

Molecular Modeling of Intermolecular Interactions (e.g., non-covalent interactions)

Computational and theoretical investigations into this compound and its analogs provide significant insights into the nature and strength of their intermolecular interactions. These non-covalent forces are pivotal in determining the compound's physical properties, crystal packing, and potential interactions in a biological context. The presence of multiple functional groups—a hydroxyl, a bromine atom, a fluorine atom, and an ethyl ester on an aromatic ring—allows for a complex interplay of various non-covalent interactions, including hydrogen bonding, halogen bonding, and van der Waals forces.

Theoretical studies on analogous substituted benzoic acids reveal the dominant role of hydrogen bonding in the formation of dimers and other self-associated structures, particularly in apolar solvents. acs.orgucl.ac.uk For instance, computational analyses of substituted hydroxybenzoic acids have quantified the energies associated with these interactions. In the case of 4-hydroxybenzoic acid, theoretical calculations using Density Functional Theory (DFT) have been employed to study the geometry and vibrational spectra of its monomer and dimer forms, highlighting the stability conferred by the hydrogen bonds in the cyclic dimer. nih.gov

The substitution pattern on the benzene ring significantly influences the propensity for self-association and the types of intermolecular contacts formed. For dihydroxybenzoic acids, a combined analysis of crystal structures and molecular electrostatic potential surfaces has shown that the formation of solvated or non-solvated solid phases is heavily dependent on the ability of the phenolic hydroxyl groups to form intermolecular hydrogen bonds. mdpi.com

In addition to hydrogen bonding, the presence of bromine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. mdpi.com Computational studies on halogenated aromatic molecules have demonstrated that the strength of these interactions can be substantial and are influenced by other substituents on the ring. Fluorine substitution, in particular, has been shown to enhance the strength of halogen bonds involving other halogens like bromine. mdpi.com

Molecular modeling of bromo-substituted aromatic compounds, such as 4-bromo-3-(methoxymethoxy)benzoic acid, has been conducted using DFT at the B3LYP/6-311++G(d,p) level of theory to determine their structural parameters. researchgate.netbanglajol.info These studies provide a foundation for understanding the geometric and electronic environment of the bromine atom and its potential to engage in halogen bonding.

To provide a quantitative perspective on these interactions, the following tables summarize computational data for analogous compounds. It is important to note that this data is for structurally related molecules and serves as a basis for understanding the potential interactions of this compound.

Table 1: Calculated Interaction Energies for Dimers of Analogous Benzoic Acid Derivatives
Analogous CompoundInteraction TypeMethodologyInteraction Energy (kcal/mol)
4-hydroxybenzoic acidHydrogen Bonding (Dimer)DFT/B3LYP-16.5
3-hydroxybenzoic acidHydrogen Bonding (Dimer)MD SimulationsNot specified
2-chloro-4-nitrobenzoic acidHydrogen Bonding (Dimer)DFTNot specified
Table 2: Calculated Intermolecular Bond Lengths in Dimers of Analogous Benzoic Acid Derivatives
Analogous CompoundInteractionMethodologyBond Length (Å)
4-hydroxybenzoic acid DimerO-H···ODFT/B3LYP/6-31G*1.678

The computational modeling of this compound and its analogs underscores the complexity and significance of non-covalent interactions in determining the molecular behavior of this class of compounds. The synergistic and competitive nature of hydrogen and halogen bonding, modulated by the electronic effects of the various substituents, presents a rich field for theoretical investigation.

Applications of Ethyl 5 Bromo 2 Fluoro 3 Hydroxybenzoate As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. google.commdpi.comnih.gov The presence of multiple functional groups, as seen in Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate, offers multiple reaction sites that can be selectively addressed to build intricate molecular architectures. acs.org

Halogenated aromatic compounds, including those containing fluorine and bromine, are widely used as precursors for agrochemical and pharmaceutical products. mdpi.com The fluorine atom can significantly alter the physical, chemical, and biological properties of a molecule, often enhancing its metabolic stability and bioavailability. For instance, fluorinated benzoic acids are key intermediates in the synthesis of potent enzyme inhibitors and other biologically active molecules. The hydroxyl group can be a handle for further derivatization or can participate in hydrogen bonding within a target molecule. The bromo-substituent is a versatile functional group that can be used in a variety of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups or used in coupling reactions. This versatility makes compounds like this compound valuable starting materials for the synthesis of highly substituted aromatic compounds that are scaffolds for new therapeutic agents.

Utilization in Agrochemical Research as a Structural Motif

Halogenated aromatic compounds have long been a cornerstone of agrochemical research and development. The introduction of halogen atoms into a molecule can dramatically influence its biological activity, leading to the discovery of potent herbicides, insecticides, and fungicides. Chloro-substituted benzoic acids, for example, are versatile precursors in the synthesis of pesticides. mdpi.com Similarly, fluorinated compounds are of significant interest in the agrochemical industry.

While direct applications of this compound in agrochemical research are not widely documented, its structural motifs are found in various agrochemically active compounds. The bromo- and fluoro-substituents can enhance the efficacy of a pesticide and its resistance to metabolic degradation. Benzoate (B1203000) derivatives are also used in the formulation of some agrochemicals. For instance, sodium benzoate has been shown to be effective in controlling postharvest diseases in citrus fruits. researchgate.net

The unique combination of a bromine atom, a fluorine atom, and a hydroxyl group on a benzoate scaffold makes this compound a promising candidate for the synthesis of novel agrochemicals. Researchers can utilize the different reactive sites on the molecule to generate libraries of new compounds for screening and development.

Potential as a Precursor for Advanced Materials (e.g., fluorinated organic materials)

Fluorinated organic materials are a class of advanced materials with a wide range of applications, owing to their unique properties such as high thermal stability, chemical resistance, and low surface energy. Fluorinated benzoic acids and their derivatives are important building blocks for the synthesis of these materials. researchgate.net

One area where these compounds have shown significant promise is in the development of liquid crystals. The para-positioning of a carboxylic acid and a hydroxyl group in some fluorinated hydroxybenzoic acids is preferred for synthesizing mesogens used in liquid crystals. ossila.com The fluorine substituent can introduce desirable properties such as an additional intercalated smectic phase. ossila.com

Furthermore, fluorinated organic linkers are used in the construction of metal-organic frameworks (F-MOFs). rsc.org These materials have potential applications in gas storage and separation. The presence of fluorine in the organic linker can increase the affinity of the MOF for certain gases, such as carbon dioxide. rsc.org While the direct use of this compound in advanced materials has not been reported, its structure suggests that it could serve as a valuable precursor for the synthesis of novel fluorinated organic materials with tailored properties.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₉H₈BrFO₃
Molecular Weight263.06 g/mol
AppearanceSolid (predicted)
Boiling PointNot available
Melting PointNot available
SolubilityNot available

Table 2: Related Compounds and Their Applications

Compound NameCAS NumberKey Applications
4-Fluoro-3-hydroxybenzoic acid51446-31-2Precursor for enzyme inhibitors, building block in organic synthesis.
2-Fluoro-4-hydroxybenzoic acid65145-13-3Intermediate for liquid crystals and APIs. ossila.com
2-Chlorobenzoic acid118-91-2Precursor for the synthesis of Diclofenac, a non-steroidal anti-inflammatory drug. mdpi.com
Sodium Benzoate532-32-1Food preservative, control of postharvest diseases in citrus. researchgate.net

Structure Activity Relationship Sar Studies in Chemical Biology in Vitro Focus

Investigation of Structural Variations on In Vitro Ligand Binding or Enzyme Modulation

To understand the SAR of Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate, researchers would typically synthesize a series of analogs and assess their effects on specific biological targets, such as enzymes or receptors, in controlled in vitro settings. This process allows for the identification of key molecular interactions.

A hypothetical SAR investigation would involve modifying the core structure of this compound and evaluating the impact of these changes on its biological activity. The following table illustrates a potential series of analogs that could be synthesized for such a study, along with the rationale for their inclusion.

Compound Modification from Parent Compound Rationale for Investigation
Analog AReplacement of the ethyl ester with a methyl esterTo assess the influence of the ester alkyl chain length on activity.
Analog BRemoval of the bromine atomTo determine the contribution of the bromine atom to binding or inhibition.
Analog CRemoval of the fluorine atomTo evaluate the role of the fluorine atom in the compound's biological effect.
Analog DShifting the position of the hydroxyl groupTo probe the importance of the hydroxyl group's location for target interaction.
Analog EReplacement of the bromine with a chlorine atomTo explore the effect of a different halogen at the 5-position.

The biological activity of these analogs would then be quantified, for example, by determining their half-maximal inhibitory concentration (IC₅₀) against a target enzyme or their binding affinity (Kᵢ) for a specific receptor.

Correlation of Molecular Descriptors with Observed In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For this compound and its analogs, various molecular descriptors would be calculated and statistically correlated with their experimentally determined in vitro activities.

Key molecular descriptors relevant to this class of compounds would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on atoms and the dipole moment. The electron-withdrawing nature of the fluorine and bromine atoms would significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight and volume.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common measure of a molecule's hydrophobicity, which can be crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a biological target.

A hypothetical QSAR study might reveal, for instance, that a higher logP value is positively correlated with increased enzyme inhibition, suggesting that hydrophobic interactions are a key driver of the compound's activity.

Rational Design of Analogs Based on Established SAR Principles

The insights gained from initial SAR and QSAR studies would guide the rational design of new, potentially more potent or selective analogs. For example, if the initial studies indicated that the bromine atom at the 5-position is crucial for activity, new analogs could be designed with other bulky, hydrophobic groups at this position to further enhance interactions with the target.

Should the hydroxyl group prove to be a critical hydrogen bond donor, subsequent designs would focus on maintaining this feature while optimizing other parts of the molecule to improve properties such as solubility or cell permeability. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and chemical biology research.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies

The synthesis of polysubstituted aromatic compounds like Ethyl 5-bromo-2-fluoro-3-hydroxybenzoate often presents challenges in achieving high yields and regioselectivity. Future research will likely focus on developing more efficient and versatile synthetic routes.

Key Areas of Development:

Advanced Cross-Coupling Reactions: While traditional methods might rely on multi-step sequences, emerging strategies could employ novel palladium, copper, or nickel-catalyzed cross-coupling reactions to introduce the bromo, fluoro, and hydroxyl groups with high precision. Synergistic dual-catalytic systems, for example, could enable multiple bond formations in a single pot, increasing efficiency. acs.org

C-H Activation/Functionalization: Direct C-H functionalization is a powerful tool for introducing substituents onto an aromatic ring without the need for pre-functionalized starting materials. Future strategies could involve the regioselective C-H halogenation and hydroxylation of a simpler ethyl benzoate (B1203000) precursor.

Flow Chemistry and Automation: The use of microfluidic reactors and automated synthesis platforms can offer improved control over reaction parameters, leading to higher yields and purity. These technologies are particularly advantageous for multi-step syntheses and for optimizing reaction conditions for complex molecules.

Microwave-Assisted Synthesis: Microwave chemistry has been shown to accelerate reaction times and improve yields for the synthesis of aromatic esters. nih.govcibtech.org This approach could be optimized for the rapid production of this compound and its derivatives.

A comparative table of potential synthetic paradigms is presented below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Multi-step Classical Synthesis Well-established reactionsLong reaction sequences, lower overall yield
Advanced Cross-Coupling High regioselectivity, milder conditionsCatalyst cost and sensitivity
Direct C-H Functionalization Atom economy, fewer stepsControl of regioselectivity
Flow Chemistry High throughput, precise controlInitial setup cost and complexity
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsScalability for industrial production

Exploration of Unprecedented Chemical Transformations

The unique arrangement of bromo, fluoro, and hydroxyl functional groups on the aromatic ring of this compound opens up possibilities for novel chemical transformations.

Potential Research Focus:

Orthogonal Functionalization: The different reactivities of the C-Br, C-F, and C-O bonds could be exploited for selective, stepwise modifications of the molecule. For instance, the C-Br bond could be targeted for cross-coupling reactions while leaving the more robust C-F bond intact.

Halogen Dance Reactions: Polyhalogenated aromatic compounds can undergo "halogen dance" reactions, where a halogen atom migrates to a different position on the aromatic ring under specific basic conditions. Investigating this behavior for the target molecule could lead to the synthesis of novel isomers.

Photocatalysis and Radical Chemistry: Recent advances in photoredox catalysis could enable novel transformations involving the generation of radical intermediates from the C-Br bond, leading to new C-C or C-heteroatom bond formations. acs.org

Hypervalent Halonium Chemistry: The interplay between the different halogen substituents could be explored through the formation of hypervalent halonium salts, which are versatile arylating agents. The presence of other substituents could modulate the reactivity and regioselectivity of these transformations. acs.org

Integration with Machine Learning and Artificial Intelligence for De Novo Molecular Design

The precise prediction of molecular properties and the design of novel compounds with desired characteristics is a rapidly advancing field, largely driven by machine learning (ML) and artificial intelligence (AI).

Emerging Applications:

Predictive Modeling: AI models can be trained on large datasets of chemical information to predict the physicochemical properties, reactivity, and potential biological activity of novel molecules like this compound. specialchem.com This can guide synthetic efforts towards compounds with the most promising characteristics.

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex molecules. chemengineerkey.com These tools can analyze vast reaction databases to identify the most viable pathways, potentially uncovering non-intuitive strategies.

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules with optimized properties. nih.govschrodinger.comemanresearch.orgresearchgate.net By defining a set of desired parameters (e.g., solubility, electronic properties), these models can generate novel derivatives of the target compound for specific applications.

Scaffold-Based Drug Discovery: Reinforcement learning frameworks can be used to "grow" new molecules atom-by-atom from a starting scaffold, optimizing for multiple objectives such as binding affinity to a biological target and synthetic accessibility. arxiv.org

AI/ML ApplicationPotential Impact on Research
Property Prediction Prioritization of synthetic targets with desired characteristics.
Retrosynthesis Planning Discovery of more efficient and cost-effective synthetic routes.
De Novo Molecular Generation Creation of novel compounds with tailored functionalities.
Scaffold-Based Optimization Accelerated lead optimization in drug discovery programs.

Applications in Specialized Fields of Organic and Materials Chemistry

The combination of functional groups in this compound suggests potential applications in several advanced fields.

Potential Areas of Application:

Functional Polymers and Materials: Aromatic esters can be used in the synthesis of high-performance polymers. numberanalytics.com The presence of halogen and hydroxyl groups could allow for post-polymerization modification, leading to materials with tailored properties such as flame retardancy, thermal stability, or specific surface chemistry. mdpi.comresearchgate.net

Organic Electronics: Halogenated aromatic compounds are of interest in the design of organic semiconductors, liquid crystals, and other electronic materials. The specific substitution pattern of the target molecule could influence its electronic properties and molecular packing in the solid state.

Agrochemicals and Pharmaceuticals: Polysubstituted aromatic rings are common scaffolds in biologically active molecules. The unique combination of substituents could impart specific biological activities, making it a candidate for screening in drug discovery or as a precursor for agrochemicals. Substituted hydroxybenzoates, for instance, are known to have applications in these areas. researchgate.netresearchgate.net

Molecular Probes and Sensors: The hydroxyl group can act as a proton donor or a coordination site for metal ions. This, combined with the influence of the halogen atoms on the electronic properties of the aromatic ring, could be exploited in the design of fluorescent probes or chemical sensors.

Q & A

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in esterification .
  • Reaction monitoring : Thin-layer chromatography (TLC) and in-situ NMR track intermediate formation .

Q. Purity Assessment :

  • HPLC : Retention time and peak area quantify impurities (<2% threshold for research-grade material) .
  • Melting Point : Consistency with literature values (e.g., mp 145–148°C) confirms crystallinity .

How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound and its analogs?

Advanced SAR Methodology
SAR studies require systematic variation of substituents and evaluation of bioactivity:

Analog Synthesis : Replace Br/F with Cl, I, or methoxy groups; modify ester chains (e.g., methyl vs. ethyl).

Bioactivity Assays : Test enzyme inhibition (e.g., kinase or protease assays) or receptor binding (e.g., radioligand displacement) .

Computational Modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., Fukui indices for electrophilic sites) .

Q. Data Interpretation :

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • Selectivity Screening : Test against related enzymes (e.g., tyrosine vs. serine kinases) to identify off-target effects .

How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced Reactivity Analysis

  • Steric Effects : The bulky bromine at C5 hinders Suzuki-Miyaura coupling at C2; smaller substituents (e.g., F) improve accessibility .
  • Electronic Effects : Electron-withdrawing groups (Br, F) activate the benzene ring for nucleophilic aromatic substitution at C3 .
  • Solvent/Base Optimization : Use Pd(OAc)₂/XPhos in toluene/K₃PO₄ for efficient C–C bond formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.